molecular formula C20H14ClN3O2S2 B11212187 N-(2-chlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

N-(2-chlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B11212187
M. Wt: 427.9 g/mol
InChI Key: MBKDNZJZPBBDHW-UHFFFAOYSA-N
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Description

N-(2-CHLOROPHENYL)-2-({4-OXO-3-PHENYL-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE: is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a chlorophenyl group, a thienopyrimidine core, and an acetamide moiety, making it a unique molecule with potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-CHLOROPHENYL)-2-({4-OXO-3-PHENYL-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thienopyrimidine ring.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The exact mechanism of action of N-(2-CHLOROPHENYL)-2-({4-OXO-3-PHENYL-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The thienopyrimidine core is known to interact with various biological targets, which may contribute to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    Thienopyrimidine Derivatives: Compounds with similar thienopyrimidine cores but different substituents.

    Chlorophenyl Derivatives: Compounds with chlorophenyl groups but different core structures.

    Acetamide Derivatives: Compounds with acetamide moieties but different aromatic systems.

Uniqueness

N-(2-CHLOROPHENYL)-2-({4-OXO-3-PHENYL-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE is unique due to the combination of its thienopyrimidine core, chlorophenyl group, and acetamide moiety

Properties

Molecular Formula

C20H14ClN3O2S2

Molecular Weight

427.9 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-(4-oxo-3-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C20H14ClN3O2S2/c21-14-8-4-5-9-15(14)22-17(25)12-28-20-23-16-10-11-27-18(16)19(26)24(20)13-6-2-1-3-7-13/h1-11H,12H2,(H,22,25)

InChI Key

MBKDNZJZPBBDHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=CC=C4Cl

Origin of Product

United States

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